

# $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Analysis of Dipropyl Maleate: A Comparative Guide

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## Compound of Interest

Compound Name: *Dipropyl maleate*

Cat. No.: *B3050212*

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For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating molecular structure. This guide provides a detailed comparison of the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **dipropyl maleate**, supported by established principles of NMR spectroscopy.

Due to the limited availability of experimentally acquired spectra in public databases, this guide presents predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **dipropyl maleate**. These predictions are based on well-established chemical shift theory and data from analogous structures, offering a reliable reference for spectral interpretation.

## Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

The predicted NMR spectral data for **dipropyl maleate** is summarized in the tables below. These tables provide essential information for identifying the compound and for comparative analysis with related substances.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **Dipropyl Maleate**

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~6.28	Singlet	2H	HC=CH
~4.15	Triplet	4H	-OCH <sub>2</sub> -
~1.68	Sextet	4H	-CH <sub>2</sub> -CH <sub>3</sub>
~0.95	Triplet	6H	-CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **Dipropyl Maleate**

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~165.5	C=O
~129.0	HC=CH
~66.0	-OCH <sub>2</sub> -
~22.0	-CH <sub>2</sub> -CH <sub>3</sub>
~10.5	-CH <sub>3</sub>

## Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra is crucial for accurate structural elucidation. The following are detailed, generalized protocols for these experiments.

### <sup>1</sup>H NMR Spectroscopy Experimental Protocol

- Sample Preparation:
  - Accurately weigh 5-10 mg of the **dipropyl maleate** sample.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>, DMSO-d<sub>6</sub>) in a clean, dry 5 mm NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity and resolution.
  - Tune and match the probe for the  $^1\text{H}$  frequency.
- Data Acquisition:
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - Use a standard  $90^\circ$  pulse sequence.
  - Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
  - Incorporate a relaxation delay (e.g., 1-5 seconds) between scans to ensure full relaxation of the protons.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase correct the resulting spectrum.
  - Calibrate the chemical shift scale using the TMS signal.
  - Integrate the signals to determine the relative number of protons.
  - Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants.

## $^{13}\text{C}$ NMR Spectroscopy Experimental Protocol

- Sample Preparation:
  - Prepare a more concentrated sample than for  $^1\text{H}$  NMR, typically 20-50 mg of **dipropyl maleate** in 0.6-0.7 mL of a deuterated solvent.
- Instrument Setup:
  - Follow the same locking and shimming procedures as for  $^1\text{H}$  NMR.
  - Tune and match the probe for the  $^{13}\text{C}$  frequency.
- Data Acquisition:
  - Set a wider spectral width to accommodate the larger chemical shift range of carbon (typically 0-220 ppm).
  - Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
  - Increase the number of scans significantly (e.g., 128 or more) due to the low natural abundance of  $^{13}\text{C}$ .
  - Use an appropriate relaxation delay.
- Data Processing:
  - Apply a Fourier transform to the FID.
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale using the solvent signal or TMS.
  - Identify the chemical shifts of the unique carbon atoms in the molecule.

## Structural Visualization

The following diagram illustrates the chemical structure of **dipropyl maleate** and the assignment of its proton and carbon atoms, which corresponds to the predicted NMR data.

Caption: Structure of **dipropyl maleate** with key proton and carbon environments labeled.

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